N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13448496
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN2O2 |
|---|---|
| Molecular Weight | 272.77 g/mol |
| IUPAC Name | N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H21ClN2O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9H2,1H3 |
| Standard InChI Key | NYHFVEPFLIDGEA-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide, reflects its branched structure. Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 2-position.
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Chloroacetyl group (-COCH₂Cl): Attached to the piperidine’s nitrogen, introducing electrophilic reactivity.
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Cyclopropylacetamide: A strained cyclopropane ring linked via an acetamide group to the piperidine’s methyl branch.
The stereochemistry and conformational flexibility of the piperidine ring may influence its biological interactions, though crystallographic data are absent in published literature.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₂ |
| Molecular Weight | 272.77 g/mol |
| SMILES | CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2 |
| InChI Key | CFLQHFXOJFWXKC-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions under controlled conditions:
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Piperidine functionalization: The piperidine nitrogen is acylated with chloroacetyl chloride in inert solvents (e.g., dichloromethane) at 0–5°C to minimize exothermic side reactions.
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Methylation and cyclopropane incorporation: A Mannich-like reaction introduces the cyclopropylacetamide group via nucleophilic substitution.
Critical parameters include:
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Temperature control: Prevents decomposition of heat-sensitive intermediates.
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Solvent selection: Dichloromethane or chloroform optimizes solubility and reaction kinetics.
Scalability Challenges
Industrial production faces hurdles in:
Table 2: Synthetic Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Chloroacetylation | 0–5°C, CH₂Cl₂, 12 h | 65–70 |
| Cyclopropane coupling | RT, K₂CO₃, DMF, 24 h | 50–55 |
Mechanistic Hypotheses and Biological Activity
Putative Targets
While direct studies are lacking, structural analogs suggest potential interactions with:
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Serine proteases: The chloroacetyl group may act as an electrophilic trap for catalytic serine residues.
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G-protein-coupled receptors (GPCRs): The piperidine and cyclopropane motifs resemble ligands for neurotransmitter receptors.
Research Gaps and Future Directions
Unresolved Questions
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Target identification: Proteomic or crystallographic studies are needed to map binding partners.
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Toxicity profile: No data exist on mammalian cell cytotoxicity or metabolic stability.
Synthetic Chemistry Opportunities
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Asymmetric synthesis: Enantioselective routes could explore stereochemical impacts on bioactivity.
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Derivatization: Modifying the cyclopropane or chloroacetyl groups may enhance selectivity.
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